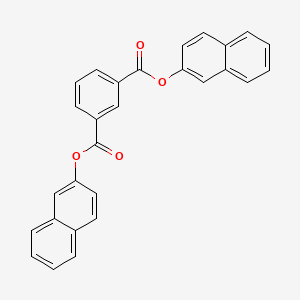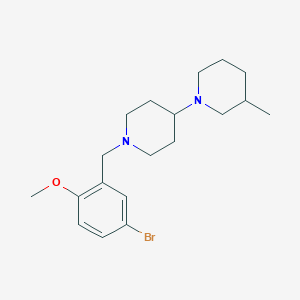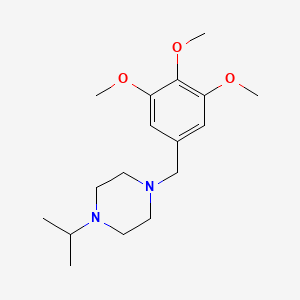
Dinaphthalen-2-yl benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinaphthalen-2-yl benzene-1,3-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzene-1,3-dicarboxylate, with two naphthalene groups attached to the benzene ring. This compound is of interest due to its potential use in organic synthesis, material science, and other scientific research areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dinaphthalen-2-yl benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with naphthalene derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with naphthalene-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dinaphthalen-2-yl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Dinaphthalen-2-yl benzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its luminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of dinaphthalen-2-yl benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Dinaphthalen-2-yl benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
The presence of two naphthalene groups in this compound distinguishes it from other benzenedicarboxylates. This unique structure imparts specific properties, such as enhanced luminescence and potential biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64193-91-5 |
|---|---|
Formule moléculaire |
C28H18O4 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
dinaphthalen-2-yl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H18O4/c29-27(31-25-14-12-19-6-1-3-8-21(19)17-25)23-10-5-11-24(16-23)28(30)32-26-15-13-20-7-2-4-9-22(20)18-26/h1-18H |
Clé InChI |
FTZCFBYHKRWBOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-(4-methylphenyl)-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885880.png)
![(5Z)-5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B10885882.png)
![(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10885888.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885902.png)
![1-(4-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885903.png)

![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![5-methyl-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10885924.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10885932.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885936.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)

